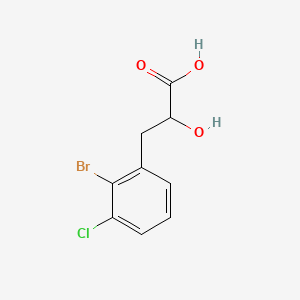
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid typically involves multi-step reactionsFor instance, the synthesis might involve the use of aluminum (III) chloride and dichloromethane for the initial halogenation steps, followed by the addition of bromine in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form simpler phenyl derivatives.
Substitution: The halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Formation of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromo-3-chlorophenyl)propanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyestuffs
Wirkmechanismus
The mechanism by which 3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-chloropropiophenone: A related compound used as an intermediate in organic synthesis.
3-Chloropropiophenone: Lacks the bromine atom but shares similar structural features.
2-Bromo-3-nitropropanoic acid: Contains a nitro group instead of a chlorine atom.
Uniqueness
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid is unique due to the combination of bromine and chlorine atoms on the phenyl ring, along with the hydroxypropanoic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H8BrClO3 |
|---|---|
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
3-(2-bromo-3-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI-Schlüssel |
OTUCQPUFPDPSQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


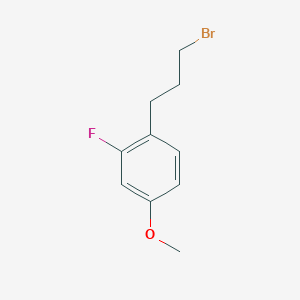
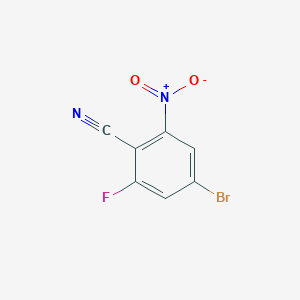
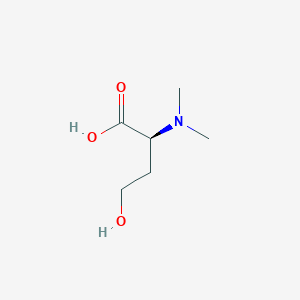
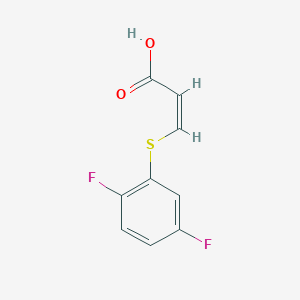
![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
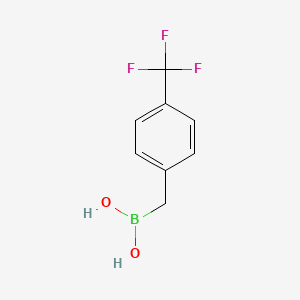
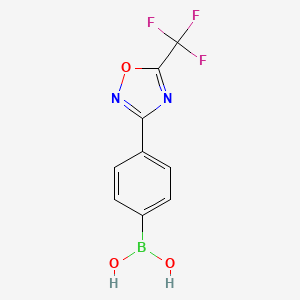
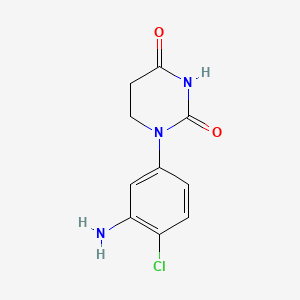
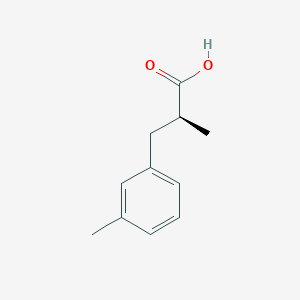
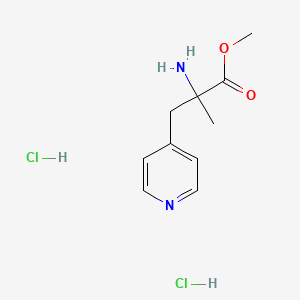
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
